molecular formula C12H9N3O B3248458 (Z,E)-3-(Imidazol-4-ylmethylene)indolin-2-one CAS No. 186611-44-9

(Z,E)-3-(Imidazol-4-ylmethylene)indolin-2-one

Cat. No. B3248458
CAS RN: 186611-44-9
M. Wt: 211.22 g/mol
InChI Key: VEEGZPWAAPPXRB-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z,E)-3-(Imidazol-4-ylmethylene)indolin-2-one, also known as IMID, is a novel synthetic compound with a wide range of potential applications in the fields of science, medicine, and industry. IMID is a heterocyclic compound, containing both nitrogen and oxygen atoms in its molecular structure, which makes it an ideal candidate for use in the synthesis of various molecules and compounds. In recent years, IMID has been extensively studied for its unique properties and potential applications, and

Scientific Research Applications

Anticancer and Antimicrobial Properties

(Z,E)-3-(Imidazol-4-ylmethylene)indolin-2-one and its derivatives have been explored for their potential in cancer treatment and antimicrobial activities. Some studies indicate the effectiveness of specific derivatives in inhibiting cancer cell growth. For example, synthesis and antiproliferative activity of various indolin-2-one derivatives have shown promising results against lung carcinoma cell lines (Erben et al., 2014). Additionally, the anti-proliferative activity of substituted (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-diones against breast and lung cancer cell lines have been highlighted (Reddy, Reddy, Koduru, Damodaran, & Crooks, 2010). Also, novel hybrids of indolin-2-one and nitroimidazole have shown remarkable antibacterial activities (Zhou et al., 2018).

Potential Inhibitors of Angiogenesis

The compounds have been evaluated for their role in angiogenesis inhibition. A study demonstrated that certain compounds induced a decrease in angiogenesis, comparable to known inhibitors (Braud et al., 2003).

Synthesis and Structural Analysis

The synthesis and structural analysis of this compound derivatives have been a focus area. This includes the development of efficient synthesis methods under various conditions and the investigation of their structures (Chen et al., 2017), (Peng et al., 2009).

properties

IUPAC Name

(3E)-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-10(5-8-6-13-7-14-8)9-3-1-2-4-11(9)15-12/h1-7H,(H,13,14)(H,15,16)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEGZPWAAPPXRB-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CN=CN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CN=CN3)/C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is angiogenesis and why is its inhibition a promising target for cancer therapy?

A1: Angiogenesis is the process of new blood vessel formation. Tumors require a steady supply of nutrients and oxygen to grow and spread, which they obtain through angiogenesis. By inhibiting this process, we can potentially starve tumors and limit their growth. [] This is a major focus in cancer research, with many studies investigating the mechanisms of angiogenesis and the development of effective inhibitors. []

Q2: How does the compound AGM-1470 affect endothelial cells and why is this relevant to angiogenesis?

A2: AGM-1470 is a potent angiogenesis inhibitor. Research has shown that it specifically inhibits the proliferation of both bovine aortic endothelial cells and human umbilical vein endothelial cells by preventing their entry into the G1 phase of the cell cycle. [] Endothelial cells are crucial for the formation of new blood vessels, and inhibiting their proliferation can effectively disrupt angiogenesis.

Q3: Does the transformation status of endothelial cells influence the effectiveness of angiogenesis inhibitors like AGM-1470?

A3: Interestingly, AGM-1470 appears to be less effective in inhibiting the proliferation of transformed endothelial cells. Studies have demonstrated this using hybrid cell lines and oncogene-transformed endothelioma cell lines. [] This suggests that transformed cells may have developed mechanisms to bypass or alter the cell cycle control pathways targeted by AGM-1470, highlighting a challenge in developing broadly effective angiogenesis inhibitors.

Q4: What is the significance of studying the crystal structure of proteins like MKK7 (MAP2K7) in the context of angiogenesis inhibition?

A5: Understanding the crystal structure of proteins involved in angiogenesis signaling pathways, such as MKK7, can provide valuable insights for drug design. By elucidating how inhibitors like K00007 bind to their target proteins, researchers can potentially optimize the design of more potent and selective angiogenesis inhibitors. []

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